molecular formula C10H11N3OS B5822302 N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide

N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide

Cat. No. B5822302
M. Wt: 221.28 g/mol
InChI Key: GQACGORRCQPKTN-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide, also known as FMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPT is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to protect against oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C, the activation of caspases, and the inhibition of NF-κB. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has also been shown to modulate the expression of various genes involved in cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against oxidative stress. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has also been shown to have potential advantages and limitations for laboratory experiments, including its stability, solubility, and toxicity.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has potential advantages and limitations for laboratory experiments. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide is stable under various conditions and has good solubility in aqueous and organic solvents. N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide also has low toxicity, making it a promising candidate for further studies. However, N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has limitations, including its cost and availability, which may hinder its use in large-scale experiments.

Future Directions

For N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide research include further studies on its mechanism of action, the optimization of its synthesis method, and the exploration of its potential therapeutic applications in various fields.

Synthesis Methods

N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been synthesized through various methods, including the reaction of 4-methyl-1H-pyrazole-1-carbothioamide with 2-furyl methyl bromide in the presence of a base, such as potassium carbonate. Other methods include the reaction of 4-methyl-1H-pyrazole-1-carbothioamide with 2-furylcarbonyl chloride in the presence of a base, such as triethylamine. The synthesis of N-(2-furylmethyl)-4-methyl-1H-pyrazole-1-carbothioamide has been optimized through various parameters, including reaction time, temperature, and solvent.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methylpyrazole-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-8-5-12-13(7-8)10(15)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQACGORRCQPKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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